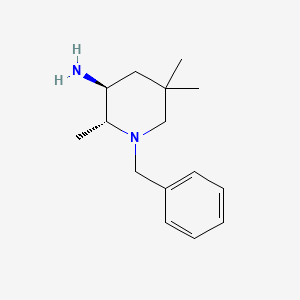![molecular formula C8H12BrN3 B2923434 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine CAS No. 2167080-92-2](/img/structure/B2923434.png)
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Reactivity and Catalysis
- Palladium-catalyzed Arylations : A study described the successful use of pyrazole derivatives, similar in structure to the compound of interest, in palladium-catalyzed direct arylation reactions. These reactions were performed using a palladium catalyst and KOAc as a base, leading to the regioselective synthesis of C4-arylated pyrazoles without decomposition of the cyclopropyl unit, showcasing the compound's utility in complex organic synthesis processes (Sidhom et al., 2018).
Synthesis of Heterocyclic Compounds
- Formation of Tricyclic Compounds : Intramolecular palladium-catalyzed direct arylations of 5-aminopyrazoles bearing substituents on the amino group have been used to form tricyclic compounds, demonstrating the versatility of such structures in synthesizing complex molecular architectures (Yakovenko et al., 2020).
Diverse Organic Transformations
- Ring Expansion and Cross-Coupling : Research involving the ring opening of gem-dibromocyclopropyl carbohydrates has shown that such structures can lead to a variety of compounds, including 2-C-(bromomethylene)pyranosides and bromooxepines, through base-promoted ring opening and silver-promoted ring expansion. This indicates the potential of the cyclopropyl-containing compounds in generating structurally diverse molecules (Moore et al., 2014).
Antibacterial Activity
- Design and Synthesis of Antibacterial Agents : A series of novel derivatives containing the core structure similar to the queried compound were synthesized and evaluated for their antibacterial activity. This work highlights the potential of such compounds in the development of new antibacterial agents (Prasad, 2021).
Multicomponent Domino Reactions
- Synthesis of Functionalized Molecules : A study demonstrated the use of L-proline-catalyzed, on-water, four-component domino reaction involving pyrazoles, leading to densely functionalized molecules. This underscores the compound's utility in eco-friendly chemical synthesis processes (Prasanna et al., 2013).
Mechanism of Action
Target of Action
It’s known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase . Additionally, compounds with similar structures have been reported to target Discoidin Domain Receptors (DDRs), which are potential targets in anti-fibrosis treatment .
Mode of Action
Bromine atoms in similar compounds have been suggested to occupy the hydrophobic cavity of the p-loop pocket, leading to strong inhibition of certain targets .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Pharmacokinetics
For instance, the compound is reported to be a solid at room temperature , which might influence its absorption and distribution.
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air can lead to the loss of lattice solvent from methanol solvates of similar compounds, yielding solvent-free powders . Therefore, the storage and handling conditions of this compound can significantly impact its stability and efficacy.
Properties
IUPAC Name |
1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJCLIJRNHNGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N2C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B2923352.png)
![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)
![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)


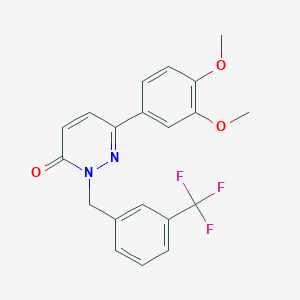
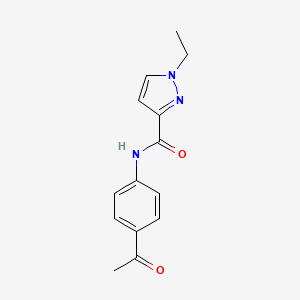
![6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)
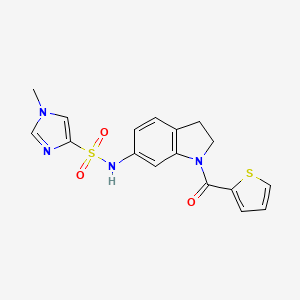
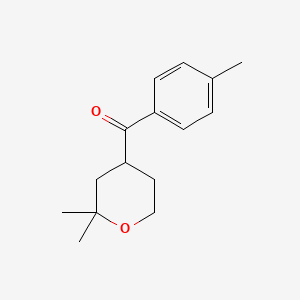
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

